5-fluoro-2-methoxy-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide
Description
5-Fluoro-2-methoxy-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a fluoro substituent at position 5, a methoxy group at position 2, and a sulfonamide nitrogen linked to a phenoxyethyl chain bearing a trifluoromethyl group at the 3-position of the phenyl ring. Its design aligns with trends in medicinal chemistry where sulfonamides and fluorinated groups are leveraged for enhanced target binding and metabolic stability .
Properties
IUPAC Name |
5-fluoro-2-methoxy-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F4NO4S/c1-24-14-6-5-12(17)10-15(14)26(22,23)21-7-8-25-13-4-2-3-11(9-13)16(18,19)20/h2-6,9-10,21H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SURQTFBJMYQEBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NCCOC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F4NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-methoxy-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common approach is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation under mild and functional group-tolerant conditions . This reaction involves the use of organoboron reagents and palladium catalysts to couple aryl halides with boronic acids or esters.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and scalability. Additionally, the recovery and recycling of expensive reagents, such as palladium catalysts and boronic acids, would be crucial for cost-effective production .
Chemical Reactions Analysis
Types of Reactions
5-fluoro-2-methoxy-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often facilitated by a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield an aldehyde or carboxylic acid, while reduction of a nitro group would produce an amine.
Scientific Research Applications
5-fluoro-2-methoxy-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 5-fluoro-2-methoxy-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group, in particular, can enhance the compound’s binding affinity and selectivity by increasing its lipophilicity and metabolic stability . The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Comparison with Analogous Benzenesulfonamides
The target compound shares core features with several benzenesulfonamide derivatives documented in the literature. Key structural analogs and their distinguishing attributes are summarized below:
Key Observations :
- Linker Variability: The target compound’s phenoxyethyl chain is shorter and less polar than the propanolamine linker in L-748,328, which may reduce hydrogen-bonding capacity and alter receptor selectivity .
- Substituent Positioning: Unlike Sigma 1 ligands with imidazole and isothiazolidinone substituents, the target compound’s methoxy and trifluoromethyl groups may favor interactions with hydrophobic receptor pockets .
Fluorination Patterns and Physicochemical Properties
Fluorination is a critical determinant of bioavailability and target engagement. The target compound incorporates a single trifluoromethyl group and a fluoro atom, contrasting with heavily fluorinated analogs:
| Property | Target Compound | L-748,328 (Beta-3 antagonist) | Perfluorinated Benzenesulfonamide (52026-59-2) |
|---|---|---|---|
| Fluorine Atoms | 4 (1 CF3, 1 F) | 3 (1 CF3) | 15+ (pentafluoroethyl, trifluoromethyl) |
| Calculated logP (Estimated) | ~3.5 (moderate lipophilicity) | ~2.8 (propanolamine increases polarity) | >6 (highly lipophilic) |
| Molecular Weight | ~434.35 g/mol | ~450 g/mol | ~850 g/mol |
Implications :
Q & A
Basic Research Questions
Q. What are the critical steps and reaction conditions for synthesizing 5-fluoro-2-methoxy-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide?
- Answer : The synthesis involves multi-step reactions, including sulfonamide bond formation and ether coupling. Key steps include:
- Nucleophilic substitution : Reacting 2-methoxy-5-fluorobenzenesulfonyl chloride with 2-(3-(trifluoromethyl)phenoxy)ethylamine in dichloromethane (DCM) under nitrogen atmosphere.
- Base selection : Triethylamine is used to neutralize HCl byproducts, ensuring optimal pH for sulfonamide formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is employed to isolate the product with >90% purity. Reaction yields typically range from 37% to 73%, depending on solvent choice and temperature control (0–25°C) .
Q. Which analytical techniques are essential for characterizing this compound and validating its structure?
- Answer :
- NMR spectroscopy : and NMR confirm the presence of methoxy (-OCH), trifluoromethyl (-CF), and sulfonamide (-SONH-) groups. For example, the sulfonamide proton appears as a singlet at δ 7.2–7.5 ppm .
- HPLC : Reversed-phase HPLC (C18 column, acetonitrile/water mobile phase) monitors purity (>98%) and identifies byproducts .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (CHFNOS) with a molecular ion peak at m/z 408.05 .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for synthesizing this compound?
- Answer : Quantum mechanical calculations (e.g., DFT) predict transition states and energy barriers for sulfonamide bond formation. In silico tools like ICReDD’s reaction path search methods reduce trial-and-error experimentation by identifying optimal solvents (e.g., DMF vs. DCM) and catalysts. For instance, simulations show that DMF stabilizes intermediates via polar interactions, improving yields by 15–20% .
Q. What strategies resolve contradictions in biological activity data for this compound across different assays?
- Answer : Discrepancies in IC values (e.g., NLRP3 inflammasome inhibition vs. COX-2 selectivity) may arise from assay conditions. Methodological solutions include:
- Standardized buffer systems : Use HEPES (pH 7.4) to maintain consistent ionic strength across assays .
- Orthogonal validation : Confirm target engagement via SPR (surface plasmon resonance) and cellular thermal shift assays (CETSA) .
- Metabolic stability testing : Liver microsome assays (human/rat) identify metabolite interference, explaining variability in cell-based vs. in vivo results .
Q. How does modifying substituents on the phenoxyethyl group affect the compound’s pharmacokinetic profile?
- Answer : Substituent effects are analyzed via SAR studies:
- Lipophilicity : Replacing the trifluoromethyl group with -OCH reduces logP by 0.5, enhancing aqueous solubility but decreasing blood-brain barrier penetration (measured by PAMPA assay) .
- Metabolic resistance : Electron-withdrawing groups (e.g., -CF) slow CYP450-mediated oxidation, increasing plasma half-life from 2.1 to 4.3 hours in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
